4-Chloro-isatoic anhydride
Overview
Description
4-Chloro-isatoic anhydride is a derivative of isatoic anhydride . It is a white solid with the molecular formula C8H4ClNO3 . It has a molecular weight of 197.58 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 bonds in total; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 (thio-) carbamate (aromatic), and 1 anhydride .Chemical Reactions Analysis
Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .Physical And Chemical Properties Analysis
This compound has a melting point of 255-259 °C . It has a predicted density of 1.540±0.06 g/cm3 . It is soluble in Dimethylformamide and has a predicted pKa of 9.95±0.20 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-isatoic anhydride is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This process is catalyzed by silica-bonded S-sulfonic acid and involves a reaction with aromatic aldehydes and ammonium acetate or primary amines (Niknam, Mohammadizadeh, & Mirzaee, 2011). Additionally, this compound is a starting material in the synthesis of various heterocyclic compounds, particularly in reactions leading to open-chain anthranilic acid derivatives (Kappe & Stadlbauer, 1981).
Catalytic Reactions
This chemical is also used in palladium-catalyzed cyclization reactions, which are efficient for synthesizing isatoic anhydrides from o-iodoanilines, CO2, and CO. This method is redox-neutral and proceeds under mild conditions, showcasing its potential in green chemistry (Zhang et al., 2017).
Enzyme Inhibition
Isatoic anhydrides, including this compound, have been studied for their role as enzyme inhibitors. They have been found to selectively inactivate trypsin-like serine proteases. This finding indicates a potential application in the development of enzyme inhibitors for therapeutic purposes (Gelb & Abeles, 1986).
Pharmaceutical Synthesis
In pharmaceutical research, this compound is utilized for synthesizing various quinazoline and quinazolinone derivatives. These compounds have significant uses as medicinal and pharmacological substances (Abbas, El-bayouki, & Basyouni, 2016).
Mechanism of Action
Target of Action
Isatoic anhydride derivatives, including 4-chloro-isatoic anhydride, are known to be building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
The mode of action of this compound involves several chemical reactions. For instance, it can undergo hydrolysis to give carbon dioxide and anthranilic acid . It can also react with alcohols to form esters . Furthermore, active methylene compounds and carbanions can replace oxygen, giving hydroxy quinolinone derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a precursor in the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
Pharmacokinetics
The compound’s molecular weight (19758 g/mol) and its solid form suggest that it may have specific pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of various nitrogen-containing heterocyclic structures . These structures can have various biological activities, depending on their specific chemical structures and targets.
Safety and Hazards
Future Directions
Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs . The future directions of 4-Chloro-isatoic anhydride could be in the development of new pharmaceutical drugs and in the polymer industry, where it can be used as a blowing agent .
properties
IUPAC Name |
7-chloro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPDIJQZCABTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317039 | |
Record name | 4-Chloro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40928-13-0 | |
Record name | 40928-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-isatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroisatoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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